molecular formula C17H19NO4S B15172511 (2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid CAS No. 918815-66-4

(2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid

Katalognummer: B15172511
CAS-Nummer: 918815-66-4
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: PTMUNQVTYYQRGB-MRXNPFEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid is a complex organic compound that features a pyrrolidine ring substituted with a hydroxy(diphenyl)methyl group and a sulfonic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid typically involves multi-step organic reactionsThe sulfonic acid group is then introduced via sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the sulfonic acid group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the sulfonic acid group can produce a desulfonated derivative.

Wissenschaftliche Forschungsanwendungen

(2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid involves its interaction with specific molecular targets. The hydroxy(diphenyl)methyl group can interact with enzymes or receptors, modulating their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.

    (2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-phosphonic acid: Contains a phosphonic acid group instead of a sulfonic acid group.

Uniqueness

(2R)-2-[Hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in water and its ability to participate in specific chemical reactions, making it valuable for various applications .

Eigenschaften

CAS-Nummer

918815-66-4

Molekularformel

C17H19NO4S

Molekulargewicht

333.4 g/mol

IUPAC-Name

(2R)-2-[hydroxy(diphenyl)methyl]pyrrolidine-1-sulfonic acid

InChI

InChI=1S/C17H19NO4S/c19-17(14-8-3-1-4-9-14,15-10-5-2-6-11-15)16-12-7-13-18(16)23(20,21)22/h1-6,8-11,16,19H,7,12-13H2,(H,20,21,22)/t16-/m1/s1

InChI-Schlüssel

PTMUNQVTYYQRGB-MRXNPFEDSA-N

Isomerische SMILES

C1C[C@@H](N(C1)S(=O)(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Kanonische SMILES

C1CC(N(C1)S(=O)(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.